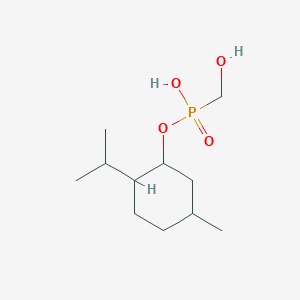
(1S,2S,5R)-tert-Butyl Edoxaban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5R)-tert-Butyl Edoxaban: is a stereoisomer of Edoxaban, an anticoagulant drug that acts as a direct inhibitor of factor Xa.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-tert-Butyl Edoxaban involves multiple steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically includes:
Formation of the Core Structure: This involves the synthesis of the heterocyclic core, which is achieved through a series of condensation and cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Chromatographic techniques are employed for the separation and purification of the compound from its isomers .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1S,2S,5R)-tert-Butyl Edoxaban can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds: (1S,2S,5R)-tert-Butyl Edoxaban is used as a starting material for the synthesis of novel anticoagulant compounds.
Study of Stereoisomers: The compound is studied to understand the effects of stereochemistry on the biological activity of anticoagulants.
Biology:
Enzyme Inhibition Studies: It is used in studies to investigate the inhibition of factor Xa and other related enzymes.
Cellular Studies: The compound is employed in cellular assays to study its effects on cell signaling pathways.
Medicine:
Anticoagulant Research: this compound is studied for its potential use as an anticoagulant in the treatment of thromboembolic disorders.
Industry:
Pharmaceutical Manufacturing: The compound is used in the quality control and synthesis of Edoxaban and its derivatives.
Mécanisme D'action
Mechanism: (1S,2S,5R)-tert-Butyl Edoxaban exerts its effects by directly inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. This inhibition prevents the formation of fibrin clots .
Molecular Targets and Pathways:
Factor Xa: The primary target of this compound is factor Xa.
Coagulation Pathway: The compound interferes with the coagulation pathway, reducing the formation of thrombin and subsequent clot formation.
Comparaison Avec Des Composés Similaires
Edoxaban: The parent compound, which is a direct factor Xa inhibitor.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Apixaban: A factor Xa inhibitor used in the treatment of thromboembolic disorders.
Uniqueness: (1S,2S,5R)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This stereoisomer is particularly valuable in research for understanding the role of stereochemistry in drug action .
Propriétés
Formule moléculaire |
C21H30ClN5O5 |
|---|---|
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m1/s1 |
Clé InChI |
YJDLJNAWLBVIRF-SNPRPXQTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
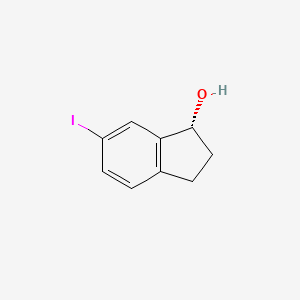
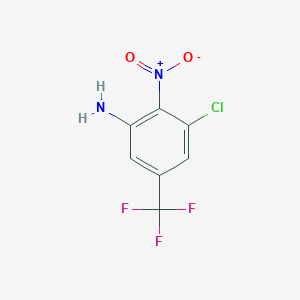
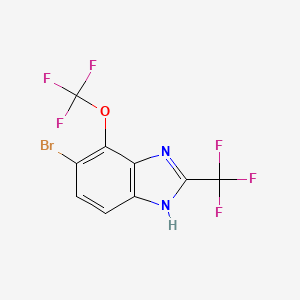

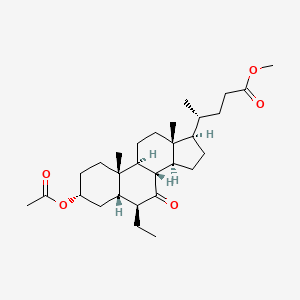

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
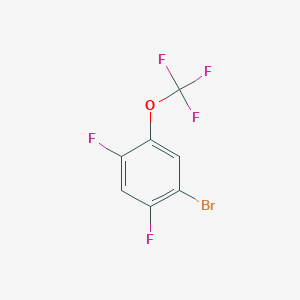
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
